molecular formula C10H9ClO3S B8514495 methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate

methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate

Cat. No.: B8514495
M. Wt: 244.69 g/mol
InChI Key: PELSFHJSMUTREV-UHFFFAOYSA-N
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Description

methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate typically involves the esterification of (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate exerts its effects involves its interaction with various molecular targets. The chloro and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Methoxyphenethylamine: Another compound with a phenyl ring and functional groups that confer unique reactivity.

Uniqueness

methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is unique due to the combination of its chloro, methylsulfanyl, and ester groups, which provide a distinct set of chemical properties and reactivity patterns not found in the similar compounds listed above.

Properties

Molecular Formula

C10H9ClO3S

Molecular Weight

244.69 g/mol

IUPAC Name

methyl 2-(3-chloro-4-methylsulfanylphenyl)-2-oxoacetate

InChI

InChI=1S/C10H9ClO3S/c1-14-10(13)9(12)6-3-4-8(15-2)7(11)5-6/h3-5H,1-2H3

InChI Key

PELSFHJSMUTREV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C=C1)SC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aluminum trichloride (54.9 g, 412 mmol) in chloroform (180 mL) under argon was cooled to 0° C. and then treated dropwise with a solution of methyl chlorooxoacetate (24.3 mL, 264 mmol) in chloroform (180 mL). The reaction mixture was stirred at 0° C. for 30 min and then was treated dropwise with a solution of 2-chlorothioanisole (39.4 g, 247 mmol) in chloroform (180 mL). The reaction mixture turned red in color. The resulting reaction mixture was allowed to warm to 25° C. where it was stirred for 4 h. The reaction mixture was then slowly poured onto ice (700 mL). The resulting yellow mixture was stirred for 15 min and then was filtered through celite to remove the aluminum salts. The filtrate was then extracted with methylene chloride (3×50 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×50 mL). The organic layer was then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester (36.4 g, 60%) as a light yellow oil: EI-HRMS m/e calcd for C10H9ClSO3 (M+) 243.9961, found 243.9958.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
39.4 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

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